4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
“4-Bromo-2,3,5,6-tetrafluorobenzoic acid” is a chemical compound with the molecular formula C7HBrF4O2 . It is used as a pharmaceutical intermediate . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,3,5,6-tetrafluorobenzoic acid” is represented by the InChI code 1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14)
. The SMILES string representation is OC(=O)c1c(F)c(F)c(Br)c(F)c1F
.
Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2,3,5,6-tetrafluorobenzoic acid” is 272.98 . The compound is solid in its physical form . The melting point is reported to be between 142-145 °C .
Scientific Research Applications
Pharmaceutical Intermediate
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: is primarily utilized as a pharmaceutical intermediate . This compound serves as a building block in the synthesis of various pharmaceutical agents. Its unique structure, characterized by the presence of bromine and fluorine atoms, makes it particularly valuable in the modification of pharmacophores, which are parts of a molecular structure that is responsible for a drug’s biological activity.
Chemical Synthesis
This compound finds its application in chemical synthesis . The presence of both electron-withdrawing fluorine atoms and a reactive bromine atom allows for selective substitution reactions. This enables the creation of a wide array of derivatives, which can be further used in the development of new materials or as intermediates in organic synthesis processes.
Solubility Studies
Due to its insoluble nature in water , 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is an interesting subject for solubility studies. Researchers can explore the solvation dynamics and interactions with various solvents, which is crucial for understanding and predicting the behavior of such compounds in different environments.
Storage and Stability Analysis
The compound’s stability under various conditions is another significant area of research. It requires storage in cool, dry conditions and is known to be incompatible with oxidizing agents and bases . Studying its stability can lead to insights into the preservation of pharmaceuticals and other sensitive chemical materials.
Protein-Protein Interaction Probes
A derivative of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid , has been used in the creation of probes for studying protein-protein interactions (PPIs) . These interactions are vital for numerous cellular processes, and understanding them can provide valuable information for drug discovery and development.
Quantum Mechanical Calculations
The compound’s structure has been subjected to quantum mechanical calculations to evaluate energies, geometries, and vibrational wave numbers . Such studies are fundamental in the field of computational chemistry, providing insights into the electronic properties and reactivity of the molecule.
Reagent Preparation
4-Bromo-2,3,5,6-tetrafluorobenzoic acid has been used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagents . These reagents are valuable in various organometallic reactions, which are pivotal in creating complex molecules for pharmaceuticals and materials science.
Drug Target Mechanism Exploration
By incorporating this compound into various molecular frameworks, researchers can explore potential drug targets and mechanisms of action . This is particularly important in the field of medicinal chemistry, where understanding the interaction between drugs and their targets is essential for the design of more effective and safer therapeutic agents.
Safety and Hazards
“4-Bromo-2,3,5,6-tetrafluorobenzoic acid” is associated with certain hazards. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
- The primary target of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is not explicitly documented in the available literature. However, it is commonly used as a pharmaceutical intermediate .
- As a boronic acid derivative , it may participate in Suzuki–Miyaura cross-coupling reactions . In this process, it can form carbon–carbon bonds through palladium-catalyzed coupling reactions .
Target of Action
Mode of Action
properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZLICDXLGQWJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305262 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
CAS RN |
4707-24-8 | |
Record name | 4707-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.